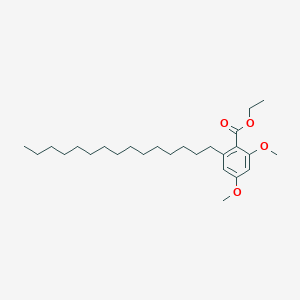

Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester

Description

Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a long pentadecyl chain The ethyl ester group is attached to the carboxyl group of the benzoic acid

Properties

CAS No. |

142955-98-4 |

|---|---|

Molecular Formula |

C26H44O4 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

ethyl 2,4-dimethoxy-6-pentadecylbenzoate |

InChI |

InChI=1S/C26H44O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(28-3)21-24(29-4)25(22)26(27)30-6-2/h20-21H,5-19H2,1-4H3 |

InChI Key |

GNPDLLSEHGEPDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester typically involves the esterification of 2,4-dimethoxy-6-pentadecylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2,4-dimethoxy-6-pentadecylbenzoic acid or corresponding aldehydes.

Reduction: Formation of 2,4-dimethoxy-6-pentadecylbenzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are known for their antimicrobial properties. Research indicates that the ethyl ester form exhibits enhanced activity against certain bacteria and fungi compared to its parent acids. Studies have shown:

- Antimicrobial Activity: Effective against a range of pathogens, making it suitable for use in topical formulations.

- Anti-inflammatory Properties: Potential use in formulations aimed at reducing inflammation.

Cosmetic Applications

The compound's emulsifying properties make it useful in cosmetic formulations:

- Emulsifiers: Enhances the stability of creams and lotions.

- Fragrance Fixative: Its pleasant odor profile allows it to be used as a fragrance component in personal care products.

Material Science

In material science, benzoic acid esters are explored as plasticizers:

- Plasticizers for Polymers: They enhance flexibility and processability in polyvinyl chloride (PVC) and other polymers.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of Staphylococcus aureus at concentrations above 0.5% (v/v). |

| Study B | Cosmetic Formulation | Successfully incorporated into a cream base without destabilizing the emulsion over six months. |

| Study C | Plasticizer Performance | Improved flexibility of PVC by up to 30% when blended with benzoic acid ethyl ester compared to traditional plasticizers. |

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with cell membranes: Altering membrane fluidity and permeability.

Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester can be compared with other similar compounds such as:

Benzoic acid, 2,4-dimethoxy-6-methyl-, ethyl ester: Similar structure but with a shorter alkyl chain.

Benzoic acid, 2,4-dimethoxy-: Lacks the long pentadecyl chain and ethyl ester group.

The uniqueness of this compound lies in its long alkyl chain and ethyl ester group, which confer distinct chemical and biological properties.

Biological Activity

Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester (CAS No. 142955-98-4) is a compound that has garnered interest in the field of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C24H40O4

- Molecular Weight : 392.579 g/mol

- IUPAC Name : this compound

The biological activity of benzoic acid derivatives often involves their interaction with various biological targets. The proposed mechanisms include:

- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus potentially reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory properties .

- Antimicrobial Properties : The ester form may exhibit antimicrobial activity against a range of pathogens due to its ability to disrupt microbial cell membranes .

Biological Activity Data

Case Studies and Research Findings

-

Antioxidant Properties :

A study published in Journal of Agricultural and Food Chemistry demonstrated that benzoic acid derivatives significantly reduced lipid peroxidation in rat liver microsomes, indicating strong antioxidant potential . -

Anti-inflammatory Effects :

Research conducted on human fibroblast cells showed that treatment with benzoic acid derivatives led to a marked decrease in the expression of COX-2 and IL-6, both key players in inflammatory responses . -

Antimicrobial Activity :

A comparative study on various benzoic acid derivatives revealed that ethyl ester forms exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceuticals .

Q & A

Q. What synthetic strategies are recommended for preparing Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester with high purity?

Methodological Answer: The synthesis of this compound involves three critical steps:

Esterification : React 2,4-dimethoxy-6-pentadecylbenzoic acid with ethanol using acid catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via thin-layer chromatography (TLC) to ensure complete conversion .

Purification : Due to the long pentadecyl chain, use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate the ester from unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column may enhance purity .

Characterization : Confirm purity via melting point analysis and spectroscopic techniques (see FAQ 2).

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns specific to the pentadecyl chain .

- IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and aromatic C-O (1250–1050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, given conflicting data from structurally similar esters?

Methodological Answer:

- Hypothesis-Driven Assays :

- Antioxidant Activity : Use DPPH radical scavenging assays, comparing results to positive controls (e.g., ascorbic acid) and structurally related esters (e.g., ethyl 4-methoxy-6-methylsalicylate) .

- Enzyme Inhibition : Test HSL (hormone-sensitive lipase) inhibition using fluorogenic substrates, referencing boronic acid ester derivatives as methodological analogs .

- Data Contradiction Analysis :

Q. What chromatographic methods address challenges in analyzing this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Profiling :

- GC-MS : Optimize splitless injection and a DB-5MS column (30 m × 0.25 mm) to detect degradation products (e.g., free benzoic acid or pentadecanol). Use temperature programming (50°C to 300°C at 10°C/min) .

- HPLC-UV : Employ a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor UV absorption at 254 nm for aromatic rings .

- Condition-Specific Degradation :

- Acidic/alkaline hydrolysis : Incubate samples at 37°C in pH 2.0 (HCl) and pH 9.0 (NaOH) buffers. Quench reactions at intervals (0, 24, 48 hrs) and analyze via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.